REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]1([CH2:13][N:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:11]1)[O:6][CH2:5]2.[CH:21]([O:23]CCCC)=[CH2:22].C([O-])(O)=O.[Na+]>C(O)C.CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:21]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7]1([CH2:13][N:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:11]1)[O:6][CH2:5]2)(=[O:23])[CH3:22] |f:2.3,5.6.7|
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2COC3(C2=CC1)CN(C3)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C=C2COC3(C2=CC1)CN(C3)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
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TEA
|
Quantity
|
7.37 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
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C(=C)OCCCC
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Name
|
|
Quantity
|
0.727 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.198 g
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
96 °C
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Type
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CUSTOM
|
Details
|
was stirred for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
After complete consumption of starting material, reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with addition of 1N HCl (10 mL)
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
The pH of reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
Combined organic layers were washed with brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get crude compound as dark brown sticky oil 12 g as crude material
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Type
|
CUSTOM
|
Details
|
The crude was purified by column chromatography on silica gel using 230-400 silica mesh
|
Type
|
WASH
|
Details
|
Desired compound was eluted in 30% ethyl acetate in n-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C2COC3(C2=CC1)CN(C3)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |